molecular formula C20H18N6O2 B7158923 N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide

N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide

Cat. No.: B7158923
M. Wt: 374.4 g/mol
InChI Key: JOGANFJFDXVYGA-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-14-5-3-4-6-18(14)25-12-15(11-21-25)19(27)23-16-7-9-17(10-8-16)26-20(28)24(2)13-22-26/h3-13H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGANFJFDXVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C(=O)N(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves coupling the intermediates under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like ethanol, catalysts like Pd/C, and specific reagents like KMnO4 for oxidation. The reaction conditions typically involve controlled temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-phenylpyrazole-4-carboxamide
  • N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(4-methylphenyl)pyrazole-4-carboxamide

Uniqueness

N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development.

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